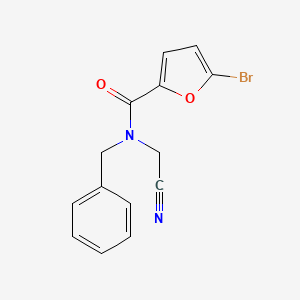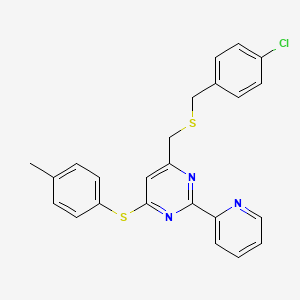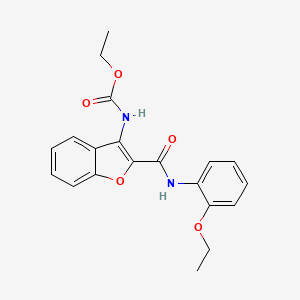![molecular formula C25H22ClN5O3S B2737417 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-54-0](/img/structure/B2737417.png)
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The triazoloquinazoline ring system is a fused ring structure that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazoline ring (a fused six-membered benzene ring and a five-membered ring containing two nitrogen atoms). This kind of structure is often seen in pharmaceutical compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl group and the electron-donating methoxy group. The amine group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amine groups could impact the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds within this chemical class have been synthesized and evaluated for their potential in various biological applications. Notably, the synthesis techniques often involve complex chemical reactions to introduce specific functional groups that contribute to the biological activity of these compounds. For instance, [1,2,4]triazolo[4,3-a]quinazolin-5-ones and their derivatives have been explored for their H1-antihistaminic properties, showing significant protection against histamine-induced bronchospasm in animal models, with some compounds exhibiting negligible sedation compared to standard drugs (Alagarsamy et al., 2008); (Alagarsamy et al., 2009).
Additionally, derivatives of triazoloquinazolinone have been investigated for their anticancer activity, specifically targeting tubulin polymerization and serving as vascular disrupting agents. These compounds are designed as conformationally restricted analogues of known anticancer agents, demonstrating potent anticancer activity across a broad range of cancer cell lines (Driowya et al., 2016).
Antimicrobial and Anticancer Evaluation
The antimicrobial activities of these compounds have been assessed against a variety of microorganisms. Some derivatives have shown promising antimicrobial properties, suggesting potential for development as new antimicrobial agents. For example, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines demonstrated significant antimicrobial activity, highlighting the versatility of the triazoloquinazoline core in drug design (El‐Kazak & Ibrahim, 2013).
Furthermore, the exploration of substituted triazoloquinazolinones as synthons for preparing polycondensed heterocycles has opened new avenues in the search for compounds with enhanced biological activities, including anti-tubercular agents. These studies underscore the potential of this chemical framework in the development of new therapeutic agents with specific biological targets (Chernyshev et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-3-16-7-10-20(11-8-16)35(32,33)25-24-28-23(27-15-17-5-4-6-19(13-17)34-2)21-14-18(26)9-12-22(21)31(24)30-29-25/h4-14H,3,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSHSBNUQUNIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![3-[(1-Cyclobutylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2737337.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydr o-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)



![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2737347.png)


![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)

![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)
